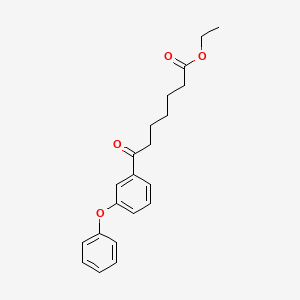

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate

描述

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (CAS: 898752-70-0) is a synthetic ester derivative characterized by a heptanoate backbone substituted with a 3-phenoxyphenyl ketone group. Its molecular formula is C21H24O4, with a molecular weight of 346.42 g/mol. The compound is primarily utilized in pharmaceutical and chemical research as a building block or intermediate due to its structurally versatile phenyl and ester moieties .

属性

IUPAC Name |

ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPHSBSMUBBNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645597 | |

| Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-70-0 | |

| Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.

化学反应分析

Types of Reactions

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.

Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.

Substitution: Various substituted phenoxy derivatives.

科学研究应用

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on plant physiology and weed control mechanisms.

Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Utilized in the formulation of herbicides and agrochemicals

作用机制

The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.

相似化合物的比较

Comparison with Similar Compounds

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate belongs to a broader class of substituted phenyl heptanoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1. Structural and Physicochemical Comparison

Key Comparative Insights

Trifluoromethyl substitution (e.g., ) enhances thermal stability and lipophilicity, making such derivatives suitable for hydrophobic environments in medicinal chemistry .

Synthetic Accessibility Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is produced at ≥95% purity, indicating optimized synthetic protocols for isopropoxy derivatives . In contrast, trifluoromethyl-substituted analogs may require specialized fluorination techniques .

Functional Versatility Compounds with pyrrolinomethyl or piperidinomethyl substituents (e.g., ) exhibit basicity and hydrogen-bonding capacity, broadening their utility in drug design .

Commercial Availability The target compound is listed by suppliers like Amadis Chemical, while analogs such as ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate are marketed by CymitQuimica for custom synthesis .

生物活性

Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H20O4

- Molecular Weight : 316.36 g/mol

The compound features a heptanoate backbone with a phenoxy group that may influence its biological interactions.

Biological Activity Overview

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. For instance, related compounds have shown significant reductions in tumor cell viability in various cancer models, suggesting a potential for therapeutic use in oncology .

-

Mechanisms of Action :

- Apoptosis Induction : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 and Bax proteins, which are critical regulators of cell death .

- Antioxidant Effects : The presence of phenolic structures often correlates with antioxidant activity, which may protect against oxidative stress in cells .

Study on Antitumor Effects

A notable study evaluated the antitumor effects of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) in mice. The findings revealed:

- Significant Decrease in Tumor Viability : Mice treated with ethyl derivatives exhibited a 100% decrease in tumor cell viability compared to controls.

- Histopathological Analysis : Examination of liver and kidney tissues indicated no adverse effects from the treatment, supporting the safety profile of such compounds .

Comparative Analysis Table

| Compound Name | Tumor Cell Viability Reduction | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | Not yet tested | Potential apoptosis induction | Unknown |

| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1) | 100% | Apoptosis, antioxidant activity | No harmful effects observed |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Heptanoic Acid Derivative : Starting from heptanoic acid, various acylation methods can be employed.

- Phenoxy Group Introduction : The phenoxy group can be introduced via nucleophilic substitution reactions involving phenol derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。